

Technical Support Center: Recrystallization of 5-Chloro-4-Methylantranilate

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Compound of Interest

Compound Name: *Methyl 2-amino-5-chloro-4-methylbenzoate*

CAS No.: 63480-14-8

Cat. No.: B6360398

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

User Note: The term "antranilate" strictly refers to the salt or ester of anthranilic acid.[1] In pharmaceutical intermediate synthesis (e.g., for kinase inhibitors), this most commonly refers to Methyl 5-chloro-4-methylantranilate (CAS: 5202-89-1) or the free acid 5-chloro-4-methylantranilic acid (CAS: 857283-66-0).[1] This guide primarily addresses the Methyl Ester, as it is the standard recrystallizable intermediate, but includes notes for the acid form.[1]

The Challenge: Anthranilates are prone to oxidation (darkening) and "oiling out" during recrystallization due to their low melting points and intermediate polarity.[1] The 5-chloro-4-methyl substitution pattern introduces regioisomer risks (e.g., 3-chloro impurities) that require specific solvent selectivity.[1][2]

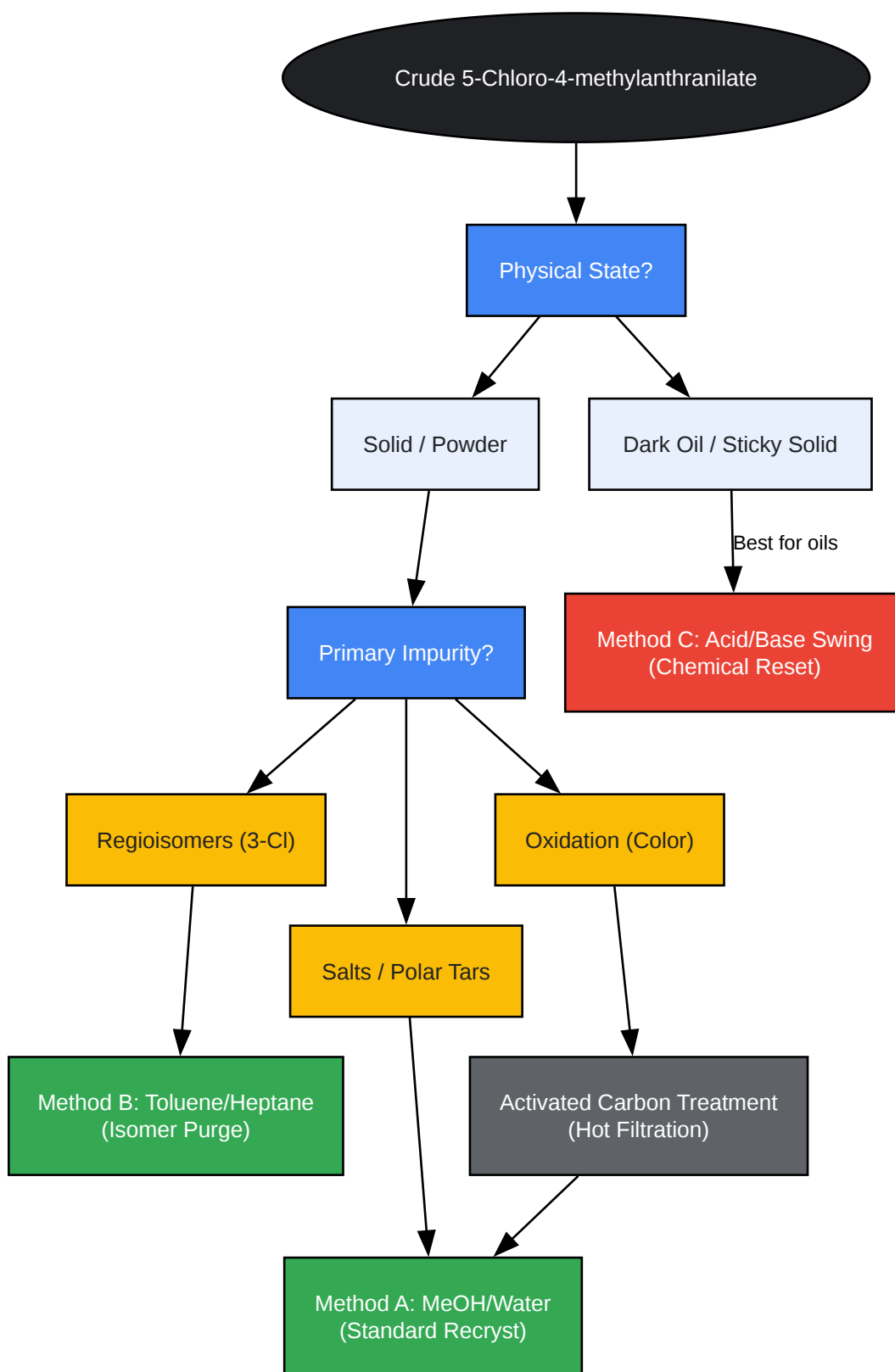
Solvent Selection Matrix

The following table summarizes solvent systems based on the specific impurity profile and the physical state of your crude material.

Solvent System	Ratio (v/v)	Target Impurity / Scenario	Mechanism of Action
Methanol / Water	5:1 to 3:1	Standard Purification (Removal of inorganic salts & polar byproducts)	The ester is soluble in hot MeOH; water acts as an anti-solvent to decrease solubility upon cooling.[1]
Ethanol / Water	4:1	Alternative to MeOH (Greener profile)	Similar to MeOH but slower crystallization; higher risk of oiling out if cooled too fast.[1]
Toluene / Heptane	1:2 to 1:4	Regioisomer Removal (Non-polar impurities)	Excellent for removing over-chlorinated byproducts (e.g., dichlorides) which remain in the mother liquor.[1]
Isopropanol (IPA)	Pure	Oiling Out Prevention	Higher boiling point allows for better dissolution; slower cooling ramp prevents oil formation.[1]
Acid/Base Swing	Chemical	Starting Material Removal	Dissolve in dilute HCl (forms hydrochloride salt), filter insolubles, then neutralize with NaOH to reprecipitate. [1]

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for selecting the correct purification route based on your observation of the crude material.



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Caption: Decision tree for selecting purification method based on physical state and impurity profile.

Detailed Experimental Protocols

Method A: Standard Recrystallization (Methanol/Water)

Best for: Routine purification of the methyl ester (Methyl 5-chloro-4-methylantranilate).[1]

- Dissolution: Charge crude solid into a flask. Add Methanol (5 mL per gram of solid).[1]
- Heating: Heat to reflux (approx. 65°C) with stirring until fully dissolved.
 - Note: If insolubles remain, perform a hot filtration.[1]
- Anti-solvent Addition: While maintaining reflux, slowly add Water dropwise until a faint turbidity (cloudiness) persists.[1]
- Re-dissolution: Add a minimal amount of hot Methanol to just clear the turbidity.[1]
- Cooling: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 2 hours) with gentle stirring.
 - Critical: Rapid cooling here causes oiling out.[1]
- Crystallization: Once at RT, cool further to 0-5°C in an ice bath for 1 hour.
- Isolation: Filter the white/off-white needles.[1] Wash with cold 1:1 MeOH/Water.[1] Dry under vacuum at 40°C.[1]

Method B: Non-Polar Recrystallization (Toluene/Heptane)

Best for: Removing non-polar byproducts or if the compound is too soluble in alcohols.[1]

- Dissolution: Dissolve crude in minimum hot Toluene (approx. 80-90°C).

- Precipitation: Remove from heat. Add Heptane (or Hexane) slowly until the ratio is approx. 1:2 (Toluene:Heptane).[1]
- Seeding: If available, add a seed crystal of pure product at 50°C.
- Cooling: Cool to RT, then to 0°C.
- Filtration: Collect solids. Wash with pure cold Heptane.[1]

Method C: Acid-Base Chemical Purification

Best for: Recovering product from "oiled out" failures or sticky crudes.[1]

- Dissolution: Dissolve the crude oil/solid in 10% HCl (aq). The anthranilate amine forms a water-soluble hydrochloride salt.[1][3]
- Filtration: Filter the solution to remove non-basic impurities (tars/unreacted neutrals) which will not dissolve.[1]
- Neutralization: Slowly add 10% NaOH or saturated NaHCO₃ to the filtrate while stirring until pH ~8-9.
- Precipitation: The free base (ester) will precipitate out.[1]
- Recovery: Filter the solid.[1][3] If it comes out as an oil, extract with Ethyl Acetate, dry over MgSO₄, and evaporate.[1]

Troubleshooting Guide (FAQ)

Q1: The product separates as a dark oil instead of crystals ("Oiling Out"). What do I do?

- Cause: The temperature dropped too quickly, or the solvent system is too polar (forcing the hydrophobic ester out as a liquid phase before it can organize into a lattice).[1]
- Fix: Re-heat the mixture until it dissolves. Add a "co-solvent" like Isopropanol (10-20% volume) to increase solubility.[1] Allow the solution to cool very slowly (wrap the flask in foil/towel). Scratch the glass with a rod or add a seed crystal at the cloud point.[1]

Q2: My product is chemically pure but looks brown/grey.

- Cause: Anthranilates oxidize easily to form azo-like colored impurities.[1]
- Fix: Perform Method A, but add Activated Carbon (Charcoal) (5 wt% relative to product) during the hot dissolution step. Stir for 10 minutes at reflux, then filter hot through Celite before adding the water anti-solvent.

Q3: I am trying to purify the Acid (5-chloro-4-methylantranilic acid), not the ester.

- Adjustment: The acid is much less soluble in organic solvents.[1] Use Acetic Acid for recrystallization, or dissolve in dilute NaOH (as sodium salt) and precipitate by adding HCl (reverse of Method C).[1]

Q4: Can I use Acetonitrile?

- Answer: Yes. Acetonitrile is excellent for this class of compounds, especially if you need HPLC-grade purity.[1] It often avoids the solvate formation issues seen with Benzene.[1] However, recovery yields are often lower than MeOH/Water due to higher solubility.[1]

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